

Physicochemical Properties of (2-Isopropylphenoxy)acetic acid: A Technical Guide

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Compound of Interest

Compound Name: (2-Isopropylphenoxy)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **(2-Isopropylphenoxy)acetic acid**. The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key concepts.

Core Physicochemical Data

Quantitative data for the specific compound **(2-Isopropylphenoxy)acetic acid** (CAS 25141-58-6) is not readily available in the searched literature. However, data for the closely related compound, (2-Isopropyl-5-methylphenoxy)acetic acid, is presented below for comparative purposes. The primary structural difference is the presence of a methyl group at the 5-position of the phenyl ring in the latter.

Property	Value	Notes
Molecular Formula	C ₁₁ H ₁₄ O ₃ [1][2]	For (2-Isopropylphenoxy)acetic acid.
Molecular Weight	194.23 g/mol [1]	For (2-Isopropylphenoxy)acetic acid.
Melting Point	149.0 to 153.0 °C[3][4]	For (2-Isopropyl-5-methylphenoxy)acetic acid.
Boiling Point	211 °C[3]	For (2-Isopropyl-5-methylphenoxy)acetic acid.
pKa	3.23±0.10 (Predicted)	For (2-Isopropyl-5-methylphenoxy)acetic acid.
Solubility	Soluble in Methanol	For (2-Isopropyl-5-methylphenoxy)acetic acid.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols that can be adapted for **(2-Isopropylphenoxy)acetic acid**.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[5][6][7][8]

Materials:

- Melting point apparatus or Thiele tube setup
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

- Sample of the organic compound
- Heating oil (for Thiele tube)

Procedure:

- Ensure the sample is dry and finely powdered using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer with a rubber band for the Thiele tube method.
- Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of a pure substance.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.^{[9][10][11][12][13]}

Materials:

- Thiele tube
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Liquid sample

- Heating source (e.g., Bunsen burner)
- Stand and clamp

Procedure:

- Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil) to a level above the side arm.
- Place a few milliliters of the liquid sample into the small test tube.
- Place the capillary tube, sealed end up, into the small test tube containing the sample.
- Attach the small test tube to a thermometer and immerse it in the Thiele tube.
- Gently heat the side arm of the Thiele tube.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a weak acid.[\[14\]](#)[\[15\]](#)[\[16\]](#)
[\[17\]](#)[\[18\]](#)

Materials:

- pH meter with a combination electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

- Solution of the weak acid of known concentration
- Buffer solutions for pH meter calibration

Procedure:

- Calibrate the pH meter using standard buffer solutions.
- Place a known volume of the weak acid solution in a beaker with a magnetic stir bar.
- Immerse the pH electrode in the solution and begin stirring.
- Add the standardized strong base solution from the burette in small increments.
- Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).
- The pKa is the pH at the half-equivalence point.

Solubility Determination

The solubility of a solid in a solvent can be determined by measuring the maximum amount of solute that dissolves in a given amount of solvent at a specific temperature.^{[19][20][21][22][23]}

Materials:

- Test tubes with stoppers
- Balance
- Spatula
- Graduated cylinder or pipette
- Thermometer

- Water bath (for temperature control)
- The solid compound and various solvents

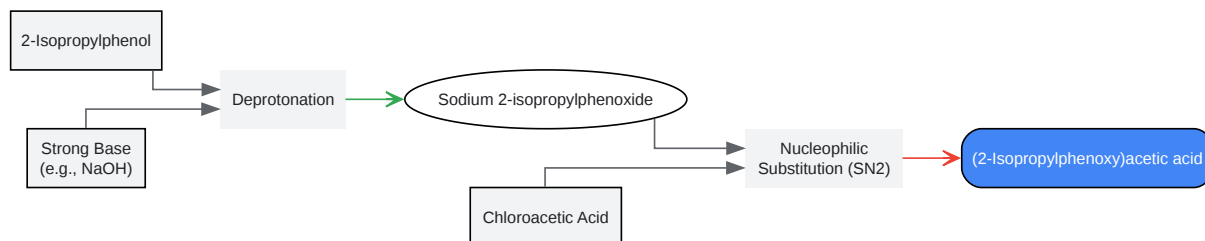
Procedure:

- Measure a specific volume of the solvent into a test tube.
- Record the initial temperature of the solvent.
- Add a small, pre-weighed amount of the solid to the test tube.
- Stopper the test tube and shake vigorously to facilitate dissolution.
- If the solid dissolves completely, add another pre-weighed amount and repeat the process.
- Continue adding the solid until a saturated solution is formed (i.e., no more solid dissolves).
- The total mass of the solid that dissolved in the known volume of the solvent at that temperature represents its solubility.

Synthesis Workflow and Structure-Activity Relationship

Williamson Ether Synthesis of (2-Isopropylphenoxy)acetic acid

The Williamson ether synthesis is a common and effective method for preparing ethers. In the context of **(2-Isopropylphenoxy)acetic acid**, this would involve the reaction of 2-isopropylphenoxide with an α -haloacetic acid or its ester.^{[24][25][26][27][28]}

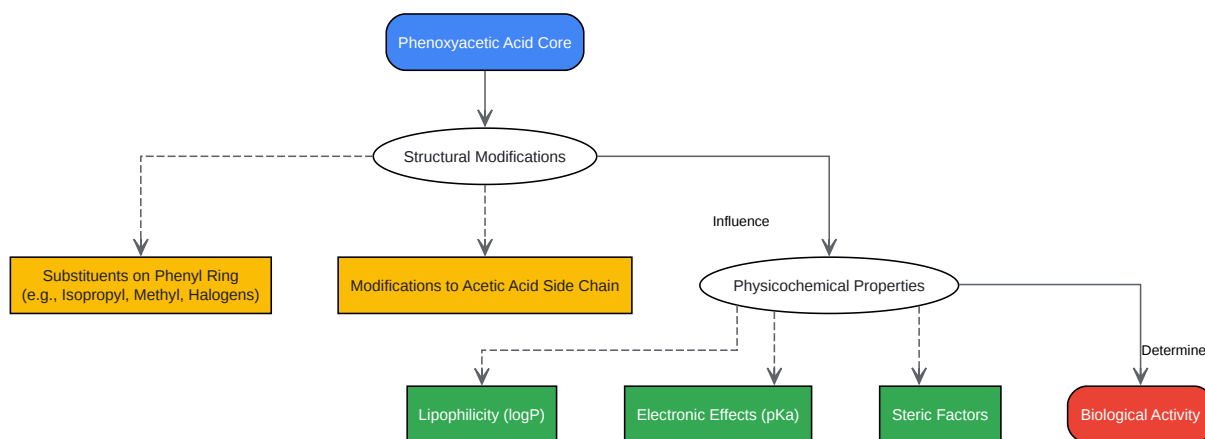


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Workflow for the Williamson ether synthesis of **(2-isopropylphenoxy)acetic acid**.

Structure-Activity Relationship (SAR) of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.[29][30][31][32][33] The structure-activity relationship (SAR) explores how modifications to the chemical structure of these compounds influence their biological potency.



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Conceptual diagram of the structure-activity relationship for phenoxyacetic acid derivatives.

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